3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride
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Overview
Description
3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride is a chemical compound with the molecular formula C13H17NO.ClH. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride typically involves the reaction of 4-phenyl-2H-pyridine with ethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in research to study its effects on biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-4-phenyl-1(2H)-pyridineethanol: A similar compound with slight structural differences.
1,2,3,6-Tetrahydropyridine: Another related compound with different functional groups
Uniqueness
3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4976-11-8 |
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Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-6,15H,7-11H2;1H |
InChI Key |
UIAMHLBIOCQYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCO.Cl |
Origin of Product |
United States |
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